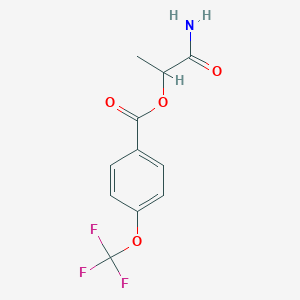
Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone, also known as AZM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone involves the inhibition of the NF-κB pathway, which is responsible for the regulation of various genes involved in inflammation, cell survival, and proliferation. Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone binds to the IKKβ kinase subunit, preventing the activation of NF-κB and subsequently reducing the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone has significant biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It has also been found to have a protective effect on the liver, kidney, and heart, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone in lab experiments is its ability to selectively target the NF-κB pathway, making it a valuable tool for studying the role of this pathway in various diseases. However, Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone research, including the development of novel Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone derivatives with improved pharmacological properties, the investigation of its potential applications in the treatment of viral infections, and the exploration of its use in combination with other drugs for synergistic effects. Additionally, further studies are needed to determine the optimal dosage and administration route for Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone and to evaluate its long-term safety and efficacy in clinical trials.
Conclusion
In conclusion, Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone is a promising chemical compound with potential applications in various scientific research fields. Its selective inhibition of the NF-κB pathway makes it a valuable tool for studying the role of this pathway in various diseases, and its anti-inflammatory, anti-cancer, and anti-viral properties make it a potential therapeutic agent for various diseases. However, further studies are needed to determine its optimal dosage and administration route and to evaluate its long-term safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone involves the reaction of 4-morpholin-4-yl-3-nitrobenzaldehyde with 6-aminocaproic acid in the presence of acetic anhydride and triethylamine. The resulting product is then treated with 1,1'-carbonyldiimidazole and azepane to yield Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone. This synthesis method has been optimized to produce high yields of pure Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone.
Propiedades
IUPAC Name |
azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c21-17(19-7-3-1-2-4-8-19)14-5-6-15(16(13-14)20(22)23)18-9-11-24-12-10-18/h5-6,13H,1-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYDZFFJYXJXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7680692.png)
![5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole](/img/structure/B7680699.png)
![[1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B7680706.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3-(1,3-benzothiazol-2-yl)propanamide](/img/structure/B7680720.png)
![2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline](/img/structure/B7680736.png)
![1-[2-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B7680745.png)
![N-[5-[(4-methoxyphenyl)sulfamoyl]-2-methylphenyl]-2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7680749.png)
![1-(2-methylpropyl)-3-[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B7680757.png)

![N-[1-(4-imidazol-1-ylphenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanamide](/img/structure/B7680780.png)
![N-(2-cyanoethyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B7680783.png)
![1-benzyl-N-(1,3-thiazol-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7680793.png)
![4-Chloro-5-[2-(2-methyl-1,3-thiazol-4-yl)ethylamino]-2-phenylpyridazin-3-one](/img/structure/B7680801.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl 6-nitro-1,3-benzodioxole-5-carboxylate](/img/structure/B7680803.png)